4,7-Bis(4-chlorophenyl)[1,2,5]oxadiazolo[3,4-d]pyridazine 1-oxide
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Overview
Description
- The compound is synthesized by treating 4,7-dichloro[1,2,5]oxadiazolo[3,4-d]pyridazine 1-oxide with 2,3,4,4a,9,9a-hexahydro-1H-carbazole, resulting in a 65% yield .
4,7-Bis(4-chlorophenyl)[1,2,5]oxadiazolo[3,4-d]pyridazine 1-oxide: is a heterocyclic compound with an intriguing structure.
Preparation Methods
- To obtain 4,7-dichloro[1,2,5]oxadiazolo[3,4-d]pyridazine 1-oxide, react 3,6-dichloro-5-nitropyridazin-4-amine with oxidizing agents. The best yield is achieved using (diacetoxyiodo)benzene in benzene, heated at reflux for two hours .
Chemical Reactions Analysis
- The compound can undergo nucleophilic substitution reactions (S~N~Ar) due to its halogen substituents. detailed studies on its chemical properties are limited .
- Common reagents and conditions for its reactions remain unexplored.
Scientific Research Applications
Chemistry: Its unique structure makes it a potential candidate for OLEDs and dye-sensitized solar cells (DSSCs) .
Biology and Medicine: Further research is needed, but its electron-acceptor properties may have applications in photovoltaic materials .
Industry: As a precursor, it contributes to the development of novel materials.
Mechanism of Action
- Unfortunately, specific molecular targets and pathways for this compound’s effects are not well-documented. Further investigations are essential.
Comparison with Similar Compounds
Properties
Molecular Formula |
C16H8Cl2N4O2 |
---|---|
Molecular Weight |
359.2 g/mol |
IUPAC Name |
4,7-bis(4-chlorophenyl)-3-oxido-[1,2,5]oxadiazolo[3,4-d]pyridazin-3-ium |
InChI |
InChI=1S/C16H8Cl2N4O2/c17-11-5-1-9(2-6-11)13-15-16(22(23)24-21-15)14(20-19-13)10-3-7-12(18)8-4-10/h1-8H |
InChI Key |
NMICMWMGWGNBBB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(C3=[N+](ON=C23)[O-])C4=CC=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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